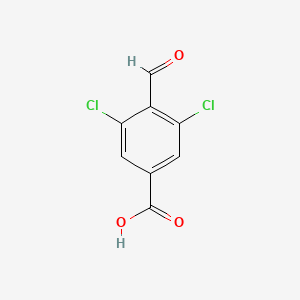

3,5-Dichloro-4-formylbenzoic acid

Übersicht

Beschreibung

3,5-Dichloro-4-formylbenzoic acid is a derivative of benzoic acid. It contains two chlorine atoms, a formyl group, and a carboxylic acid functional group . It is commonly used in organic and pharmaceutical synthesis as a building block for the production of various pharmaceuticals, agrochemicals, and other industrial chemicals .

Molecular Structure Analysis

The molecular formula of this compound is C8H4Cl2O3 . It has a molecular weight of 219.02 . The InChI code is 1S/C8H4Cl2O3/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-3H, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 366.7±42.0 °C and a predicted density of 1.592±0.06 g/cm3 . It is slightly soluble in DMSO and Ethyl Acetate . The compound has a pKa of 3.04±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, compounds similar to 3,5-Dichloro-4-formylbenzoic acid are utilized as intermediates in the synthesis of complex molecules and materials. For instance, Wöhrle et al. (1993) describe the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from related dichloro-dicyanobenzene compounds, highlighting the role of dichloro-substituted benzoic acids in the preparation of materials with potential applications in electronics and photonics (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Environmental Sciences

In environmental sciences, the study of chlorination by-products formation from compounds with structural similarities to this compound offers insights into the impact of chemical processes on water quality. Chang et al. (2006) investigated the relationship between chlorine decay and the formations of disinfection by-products (DBPs) using model compounds with functional groups found in this compound, providing a foundation for understanding how similar compounds may behave in water treatment processes (Chang, Chiang, Chao, & Lin, 2006).

Bioorthogonal Chemistry

The potential for bioorthogonal chemistry applications is illustrated by research on reactions involving compounds with functional groups present in this compound. Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, showcasing the versatility of similar compounds in bioconjugation and protein labeling, which could be relevant for research involving this compound (Dilek, Lei, Mukherjee, & Bane, 2015).

Analytical Chemistry

In analytical chemistry, the development of methods for detecting and quantifying environmental phenols and parabens in human milk by Ye et al. (2008) utilizes principles that could be applied to compounds like this compound. Their work underlines the importance of sensitive detection methods for assessing human exposure to various compounds, potentially including derivatives of this compound (Ye, Bishop, Needham, & Calafat, 2008).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZHVHRJCNWQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2904105.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2904110.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzamide hydrochloride](/img/structure/B2904112.png)

![N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2904114.png)

![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904116.png)

![7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2904117.png)

![N-(sec-butyl)-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2904118.png)

![3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2904124.png)

![N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2904127.png)